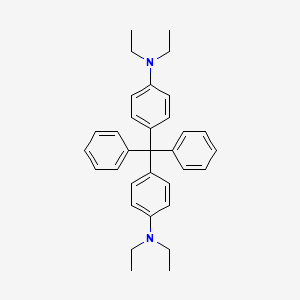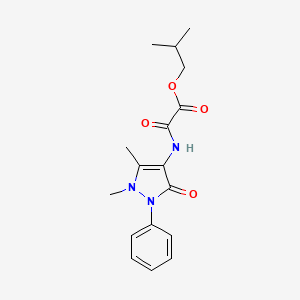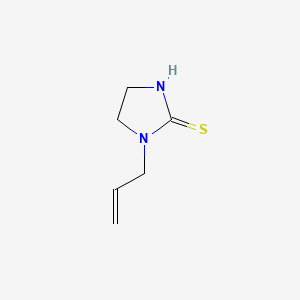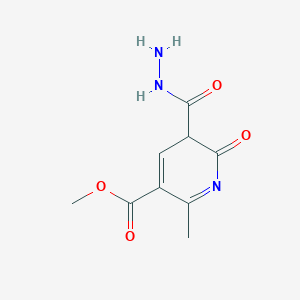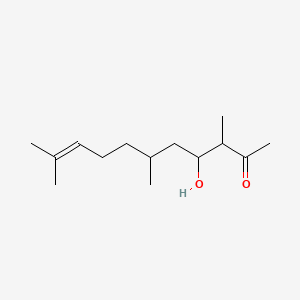
4-Hydroxy-3,6,10-trimethylundec-9-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,6,10-trimethylundec-9-en-2-one is an organic compound with the molecular formula C14H26O2 It is known for its unique structure, which includes a hydroxyl group, multiple methyl groups, and a double bond
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one involves several steps, typically starting with the appropriate precursors. One common synthetic route includes the aldol condensation of suitable aldehydes and ketones, followed by reduction and hydroxylation reactions. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Analyse Chemischer Reaktionen
4-Hydroxy-3,6,10-trimethylundec-9-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,6,10-trimethylundec-9-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism by which 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one exerts its effects involves interactions with specific molecular targets. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The pathways involved in its biological activities are still under investigation, but they likely include interactions with cellular enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3,6,10-trimethylundec-9-en-2-one can be compared with other similar compounds, such as:
4-Hydroxy-3,6,10-trimethylundec-3-en-2-one: Similar in structure but with a different position of the double bond.
10-Hydroxy-3,6,10-trimethylundec-3-en-2-one: Another isomer with the hydroxyl group at a different position. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound
Eigenschaften
CAS-Nummer |
68141-16-2 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
4-hydroxy-3,6,10-trimethylundec-9-en-2-one |
InChI |
InChI=1S/C14H26O2/c1-10(2)7-6-8-11(3)9-14(16)12(4)13(5)15/h7,11-12,14,16H,6,8-9H2,1-5H3 |
InChI-Schlüssel |
DBYVTQFXXWPQMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CC(C(C)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


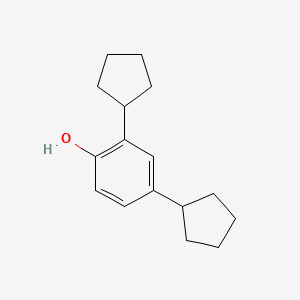
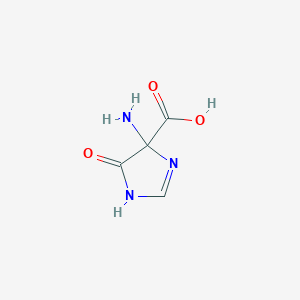
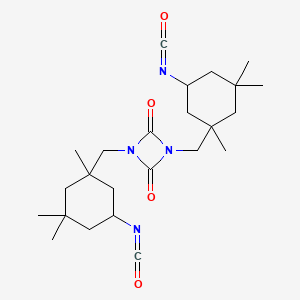
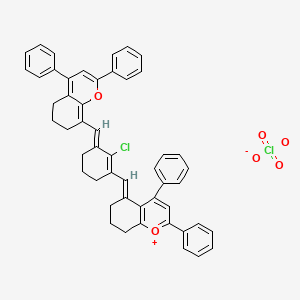
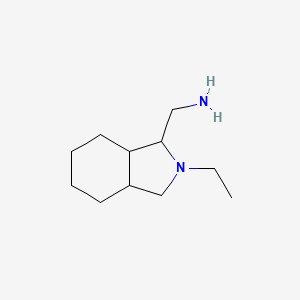
![3H-Indolium, 5-chloro-2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, methyl sulfate](/img/structure/B13761097.png)
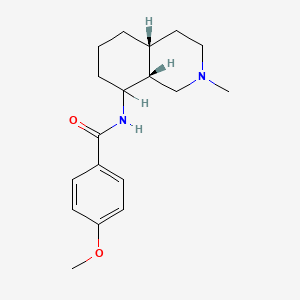
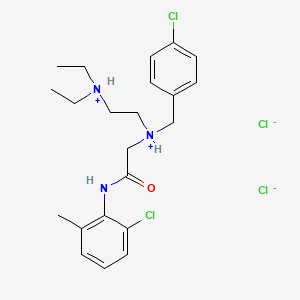
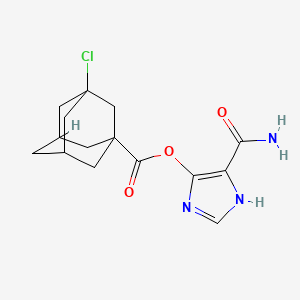
![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
